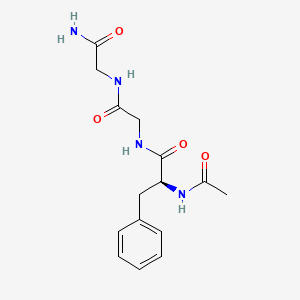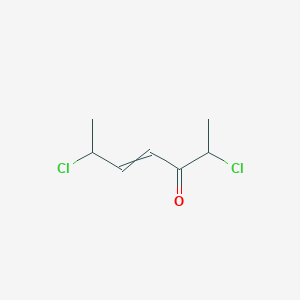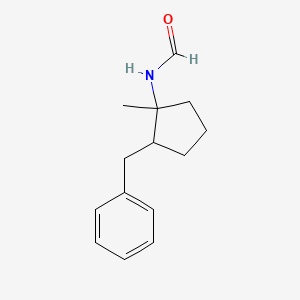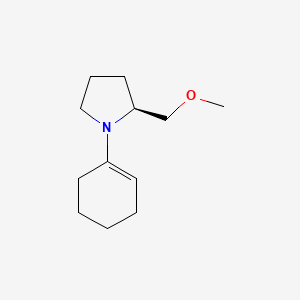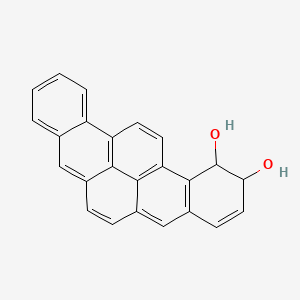
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- is an organic compound with the molecular formula C24H16O2 It is characterized by its complex structure, which includes multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods
Industrial production of Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing advanced catalytic processes and continuous flow reactors. The exact methods can vary depending on the desired scale and application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying aromaticity and reactivity.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Medicine: Research into its pharmacological properties explores its potential use in drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism by which Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione: A related compound with similar aromatic structures but different functional groups.
Benzo[rst]pentaphene-5,8-dione: Another structurally related compound with distinct chemical properties.
Uniqueness
Benzo(rst)pentaphene-1,2-diol, 1,2-dihydro- is unique due to its specific arrangement of hydroxyl groups and aromatic rings, which confer distinct reactivity and potential applications compared to its analogs. Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
80115-68-0 |
|---|---|
Molekularformel |
C24H16O2 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
hexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(23),2(7),5,8,10,12,14,16,18,20(24),21-undecaene-3,4-diol |
InChI |
InChI=1S/C24H16O2/c25-20-10-7-16-12-15-6-5-14-11-13-3-1-2-4-17(13)18-8-9-19(22(15)21(14)18)23(16)24(20)26/h1-12,20,24-26H |
InChI-Schlüssel |
NCZVNBHYEKTVQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=CC5=CC6=C(C(C(C=C6)O)O)C(=C54)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


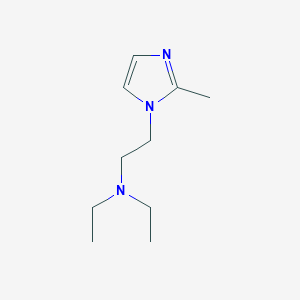
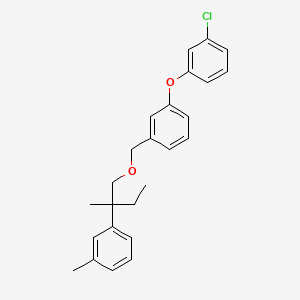
![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)


![2,3,5,6-Tetraphenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14425442.png)
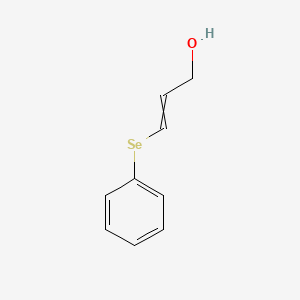
![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14425456.png)
